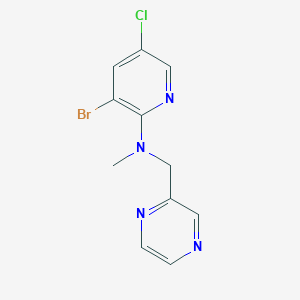
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine is a chemical compound that is of interest to the scientific community due to its potential applications in research. This compound is a pyridine derivative that has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine is not well understood. However, it has been suggested that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine has been shown to have biochemical and physiological effects in vitro. It has been reported to inhibit the growth of certain cancer cell lines and bacterial strains. In addition, this compound has been shown to have antiviral activity. These findings suggest that this compound may have potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine in lab experiments is its potential as a therapeutic agent. This compound has been shown to have activity against certain cancer cells, bacteria, and viruses, which makes it a potentially valuable tool for researchers studying these diseases. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine. One area of research could focus on further elucidating the mechanism of action of this compound. Another area of research could focus on optimizing the synthesis method to improve yields and purity. Additionally, further research could be done to explore the potential therapeutic applications of this compound in vivo. Finally, research could be done to explore the potential use of this compound in combination with other therapeutic agents to enhance its activity.
Synthesemethoden
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-5-bromo-pyridine with N-methyl-N-(pyrazin-2-ylmethyl)amine under basic conditions. Another method involves the reaction of 2-chloro-5-bromo-pyridine with N-methyl-N-(pyrazin-2-ylmethyl)amine in the presence of a palladium catalyst. Both methods have been reported in the literature and have been shown to give good yields of the desired compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine has potential applications in scientific research. It has been reported to have activity against certain types of cancer cells, and it has also been shown to have activity against certain bacterial strains. In addition, this compound has been reported to have activity against certain viruses. These findings suggest that this compound may have potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN4/c1-17(7-9-6-14-2-3-15-9)11-10(12)4-8(13)5-16-11/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTIVIGZACUYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C2=C(C=C(C=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromo-5-methylphenyl)sulfonyl-ethylamino]acetamide](/img/structure/B6625314.png)
![5-chloro-N-ethyl-2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6625319.png)
![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B6625324.png)
![1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone](/img/structure/B6625325.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625342.png)
![N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625350.png)
![N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625355.png)
![N-[1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625361.png)
![1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B6625367.png)
![1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625374.png)
![1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625378.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625396.png)
![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)